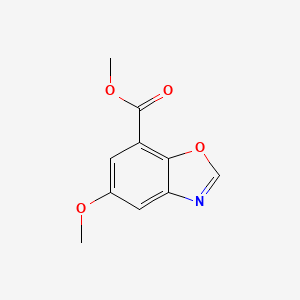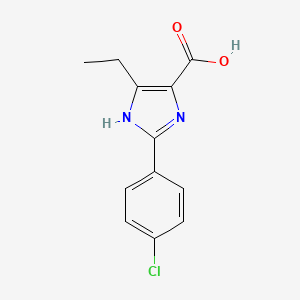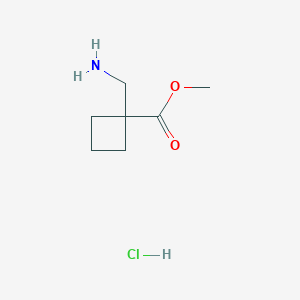![molecular formula C14H10BrClN2O2S B1455235 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866546-10-3](/img/structure/B1455235.png)
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
The compound “3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 7-azaindoles . It is an intermediate of C3 and C5-substituted 7-azaindoles derivatives .
Synthesis Analysis
The compound is synthesized via a one-step substitution reaction . It is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values .Chemical Reactions Analysis
As an intermediate, this compound can be further modified to develop novel 7-azaindole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .Applications De Recherche Scientifique
Synthesis and Functionalization in Organic Chemistry
3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is used in organic synthesis and functionalization processes. One example is its use in the selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine systems for synthesizing natural alkaloids like variolin B (Baeza et al., 2010). This process involves the transformation of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives through various steps, including installation of the pyrimidine moiety and hydrolysis, leading to the synthesis of variolin B and deoxyvariolin B.
Role in Synthesis of Insecticides
Another application of this compound is in the synthesis of important intermediates for new insecticides. For example, it is used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is an intermediate for chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011). This synthesis process involves multiple steps, including nucleophilic substitution and cyclization.
Halogenation and Derivative Formation
The compound is also employed in halogenation processes. For instance, direct halogenation of thieno[2,3-b]pyridine to obtain its 3-chloro, 3-bromo, and 3-iodo derivatives involves elemental halogen, showcasing its utility in derivative formation (Klemm et al., 1974).
Synthesis of Heterocycles
This chemical is also crucial in synthesizing heterocycles, such as in the Fischer indole cyclization to build a 5-bromo-7-azaindole scaffold, demonstrating its versatility in creating complex organic structures (Alekseyev et al., 2015).
Mécanisme D'action
Orientations Futures
The compound, as an intermediate of C3 and C5-substituted 7-azaindoles derivatives, has potential for further modifications to develop novel 7-azaindole derivatives . This opens up a wide range of possibilities for future research and applications in various fields, particularly in the development of new drugs.
Propriétés
IUPAC Name |
3-bromo-5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOWWABYYWPKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678004 | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866546-10-3 | |
| Record name | 3-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)


![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)